molecular formula C18H26O3 B1234210 4-oxo-9Z,11Z,13E,15E-octadecatetraenoic acid

4-oxo-9Z,11Z,13E,15E-octadecatetraenoic acid

Cat. No. B1234210
M. Wt: 290.4 g/mol
InChI Key: ZYOSGENSARGRME-BEGPLMEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,11Z,13E,15E)-4-oxooctadecatetraenoic acid is a polyunsaturated fatty acid that is (9Z,11Z,13E,15E)-octadecatetraenoic acid carrying an oxo substituent at position 4. It has a role as a marine metabolite. It is an oxo fatty acid, a polyunsaturated fatty acid and a long-chain fatty acid.

Scientific Research Applications

Plant Stress Metabolism

4-oxo-9Z,11Z,13E,15E-octadecatetraenoic acid is synthesized from linolenic acid and is involved in the stress metabolism of wounded plants. Specific enzymes such as lipoxygenases from soybean or tomato can catalyze the regioselective functionalization of linolenic acid at certain pH conditions to produce configurationally pure ketotrienoic acids without isomerization. These acids play a role in the plant's response to physical stress or injury (Koch, Hoskovec, & Boland, 2002).

Synthesis of Parinaric Acid Isomers

A method for synthesizing four isomers of parinaric acid from alpha-linolenic acid has been described. The process involves transforming the methylene-interrupted, cis triene system of alpha-linolenic acid into a conjugated tetraene system. This is significant because parinaric acid and its isomers are crucial in various biological processes and the method offers a high-yield, reliable approach for their synthesis (Kuklev & Smith, 2004).

Oxidation and Its Biological Implications

The oxidation of related fatty acids, such as (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid, by the Fenton reagent, results in a defined pattern of products. This reaction is critical as it sheds light on the (patho)physiological relevance in settings of oxidative stress, hinting at novel formation pathways that may have important biological implications (Manini et al., 2005).

Taste Modulation by Related Acids in Chanterelles

Related fatty acids in chanterelles, such as (9Z,15E)-14-oxo-9,15-octadecadien-12-ynoic acid, have been identified to possess taste modulating activities. These compounds may play a role in the flavor profile of these mushrooms and potentially in other related food items, highlighting the diverse biological activities of these fatty acids (Mittermeier, Dunkel, & Hofmann, 2018).

properties

Product Name

4-oxo-9Z,11Z,13E,15E-octadecatetraenoic acid

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(9Z,11Z,13E,15E)-4-oxooctadeca-9,11,13,15-tetraenoic acid

InChI

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h3-10H,2,11-16H2,1H3,(H,20,21)/b4-3+,6-5+,8-7-,10-9-

InChI Key

ZYOSGENSARGRME-BEGPLMEHSA-N

Isomeric SMILES

CC/C=C/C=C/C=C\C=C/CCCCC(=O)CCC(=O)O

Canonical SMILES

CCC=CC=CC=CC=CCCCCC(=O)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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